4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1704534-67-7
Cat. No.: VC4200746
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704534-67-7 |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.363 |
| IUPAC Name | 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3 |
| Standard InChI Key | OSZYCCBEHJIYDY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one, reflects its hybrid architecture (Fig. 1). Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1704534-67-7 |
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Exact Mass | 338.363 g/mol |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
| InChIKey | OSZYCCBEHJIYDY-UHFFFAOYSA-N |
The indole moiety (C₈H₇N) contributes aromaticity and π-stacking capacity, while the pyrrolidine-oxypyran linkage introduces conformational flexibility . X-ray crystallography of analogous compounds reveals twisted geometries, with dihedral angles up to 66° between aromatic systems, reducing planarity and potentially enhancing membrane permeability .
Synthetic Pathways and Optimization
Multi-Step Synthesis
Production typically involves:
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Indole Activation: 1H-indole-2-carboxylic acid undergoes mixed anhydride formation using ethyl chloroformate.
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Pyrrolidine Coupling: The activated carbonyl reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (DIAD, PPh₃).
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Pyran Ring Construction: A Knorr-type cyclization between β-ketoester derivatives and methyl vinyl ketone yields the 6-methyl-2H-pyran-2-one core.
Conformational and Electronic Properties
Torsional Dynamics
Density functional theory (DFT) simulations of related structures show:
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Pyrrolidine Ring Puckering: Envelope conformations (C₃-endo) dominate, with pseudorotation barriers of ~5 kcal/mol .
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Indole-Pyran Dihedral: Fixed at 112° ± 8° due to steric clash between the indole C3-H and pyran O-atom .
These dynamics create a chiral environment, though racemization at the pyrrolidine C3 position occurs rapidly in protic solvents (t₁/₂ = 2.3 hr in methanol) .
Biological Activity and Mechanisms
Antiproliferative Effects
Against MCF-7 breast cancer cells:
| Parameter | Value |
|---|---|
| IC₅₀ (48 hr) | 9.7 µM |
| Selectivity Index | 4.2 (vs. MCF-10A) |
Mechanistic studies suggest TOPO I inhibition (Kd = 0.89 µM) and G2/M phase arrest via p21 upregulation. Synergy with doxorubicin (CI = 0.62 at 1:3 molar ratio) indicates combinatory potential.
Physicochemical and Pharmacokinetic Profiling
ADME Properties
Predicted using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 2.34 |
| Water Solubility | 0.12 mg/mL (25°C) |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 5.8 µM) |
| BBB Permeability | Low (PS = 12 nm/s) |
The compound’s high polar surface area (89 Ų) limits blood-brain barrier penetration, directing applications to peripheral cancers or inflammatory diseases .
Comparative Analysis with Structural Analogues
PF-04447943 (Edelinontrine)
Though distinct in biological targets (PDE9A inhibitor), this analogue shares critical features :
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Pyrrolidine Scaffold: Both utilize substituted pyrrolidines for chiral recognition.
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Bioisosteric Replacement: Pyrazolo[3,4-d]pyrimidin-4-one in PF-04447943 vs. pyran-2-one in the subject compound.
Notably, PF-04447943’s clinical progression to Phase II trials for Alzheimer’s demonstrates the therapeutic viability of this structural class, informing future derivatization strategies .
Challenges and Future Directions
Metabolic Stability
Microsomal studies reveal rapid glucuronidation (CLint = 29 mL/min/kg) at the pyran-2-one enol position. Strategies to address this include:
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